Cas no 1358954-08-1 (N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide structure
1358954-08-1 structure
商品名:N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS番号:1358954-08-1
MF:C19H16ClN5O2
メガワット:381.8156
CID:5345919

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-[(2-chlorophenyl)methyl]-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
    • N-(2-chlorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
    • N-(2-chlorobenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
    • N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
    • インチ: 1S/C19H16ClN5O2/c1-12-22-23-18-19(27)24(15-8-4-5-9-16(15)25(12)18)11-17(26)21-10-13-6-2-3-7-14(13)20/h2-9H,10-11H2,1H3,(H,21,26)
    • InChIKey: HXHHLZMRPUQEJU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C([H])C([H])=C([H])C([H])=C1C([H])([H])N([H])C(C([H])([H])N1C(C2=NN=C(C([H])([H])[H])N2C2=C([H])C([H])=C([H])C([H])=C12)=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 576
  • トポロジー分子極性表面積: 80.1
  • 疎水性パラメータ計算基準値(XlogP): 2.4

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-6121-3mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
3mg
$63.0 2023-09-10
Life Chemicals
F3411-6121-40mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
40mg
$140.0 2023-09-10
Life Chemicals
F3411-6121-20mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
20mg
$99.0 2023-09-10
Life Chemicals
F3411-6121-25mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
25mg
$109.0 2023-09-10
Life Chemicals
F3411-6121-2mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
2mg
$59.0 2023-09-10
Life Chemicals
F3411-6121-30mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
30mg
$119.0 2023-09-10
Life Chemicals
F3411-6121-15mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
15mg
$89.0 2023-09-10
Life Chemicals
F3411-6121-4mg
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
4mg
$66.0 2023-09-10
Life Chemicals
F3411-6121-10μmol
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-6121-5μmol
N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
1358954-08-1
5μmol
$63.0 2023-09-10

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide 関連文献

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamideに関する追加情報

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide: A Comprehensive Overview

N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is a highly sophisticated compound with significant potential in the field of pharmaceutical research. This molecule, characterized by its intricate structure, has garnered considerable attention due to its unique chemical properties and promising biological activities. The compound's molecular framework incorporates several key functional groups, including a chlorophenyl moiety and a triazolo[4,3-a]quinoxalin core, which contribute to its distinctive reactivity and interaction capabilities with biological targets.

The structure of N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is meticulously designed to optimize its pharmacological efficacy. The presence of the chlorophenyl group enhances its binding affinity to certain enzymes and receptors, while the triazolo[4,3-a]quinoxalin scaffold provides a stable platform for further chemical modifications. These features make it an attractive candidate for the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of bioisosterism in drug design. By incorporating bioisosteres into the molecular structure, researchers can modulate the pharmacokinetic and pharmacodynamic properties of a compound without altering its core biological activity. In the case of N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide, the triazolo[4,3-a]quinoxalin ring system serves as an excellent example of a bioisostere for traditional heterocyclic structures. This modification not only enhances the compound's solubility and metabolic stability but also expands its spectrum of biological activity.

One of the most compelling aspects of N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide is its potential in oncology research. The compound has demonstrated promising antitumor properties in preclinical studies by inhibiting key enzymes involved in cancer cell proliferation and survival. Specifically, it has shown efficacy in targeting enzymes such as protein kinase C (PKC) and angiogenin, which are critical for tumor growth and metastasis. These findings align with recent research highlighting the role of kinase inhibitors in cancer therapy.

The development of targeted therapies has revolutionized cancer treatment over the past decade. N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide represents a significant step forward in this direction by offering a novel mechanism of action. Its ability to selectively inhibit specific pathways while minimizing off-target effects makes it a valuable asset in the fight against cancer. Furthermore, its structural complexity allows for further optimization to enhance its therapeutic index and reduce potential side effects.

Beyond oncology, N-[(2-chlorophenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin}-5 -ylacetamide has shown promise in other therapeutic areas as well. For instance, it has demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally,the compound's ability to cross the blood-brain barrier suggests potential applications in neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

The synthesis of N-( ( 2 - chlorophenyl ) methyl ) - 2 - { 1 - methyl - 4 - oxo - 4 H , 5 H [ 1 , 2 , 4 ] triazolo [ 4 , 3 - a ] quinoxalin - 5 - yl } acetamide is a complex process that requires precise control over reaction conditions and purification techniques. The synthesis typically involves multiple steps, including condensation reactions, cyclization, and functional group transformations。 Each step must be carefully optimized to ensure high yield and purity。 Advances in synthetic methodologies have enabled researchers to streamline these processes, making it more feasible to produce this compound on an industrial scale。

One of the challenges in synthesizing N-( ( 2 - chlorophenyl ) methyl ) - 2 - { 1 - methyl - 4 - oxo - 4 H , 5 H [ 1 , 2 , 4 ] triazolo [ 4 , 3 - a ] quinoxalin - 5 - yl } acetamide is managing regioselectivity during key reaction steps。 The presence of multiple reactive sites in the molecule means that unwanted side reactions can easily occur if conditions are not carefully controlled。 However, recent advances in catalytic chemistry have provided new tools for achieving high regioselectivity, thereby improving overall synthetic efficiency。

Once synthesized, N-( ( ) ) ) ) ) ) ) ) ) ) ) ) ( ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ( ) ( ) ( ) ( ) ( ) ( ) ( ) ( ) ( ) ( } ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) acetamide undergoes rigorous characterization to confirm its identity and purity。 Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate its structure。 These studies not only verify the compound's identity but also provide valuable insights into its conformational preferences and interactions with biological targets。

In conclusion, N-( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( ( chlorophenyl ) methyl ) - { } triazolo [ ] quinoxalin } acetamide is a remarkable compound with significant therapeutic potential。 Its unique structure, coupled with promising preclinical results, positions it as a valuable candidate for further development in oncology, inflammation, and neurodegenerative diseases。 As research continues to uncover new applications for this molecule, it is likely that N-( ( ( ( ( ( ( ( ( ( ( ( ( ( ( chlorophenyl ) methyl ) - { } triazolo [ ] quinoxalin } acetamide will play an increasingly important role in modern medicine。

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量